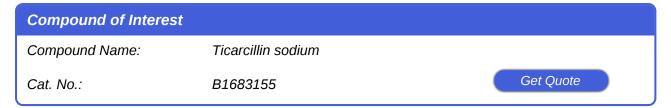


Application Notes and Protocols for Ticarcillin Sodium in Plant Tissue Culture

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For Researchers, Scientists, and Drug Development Professionals

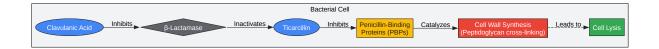
Introduction

Ticarcillin sodium, often used in combination with clavulanic acid as Timentin, is a broad-spectrum β -lactam antibiotic highly effective in controlling bacterial contamination in plant tissue culture. Its primary application is the elimination of Agrobacterium tumefaciens following plant genetic transformation protocols. Ticarcillin functions by inhibiting the synthesis of the bacterial cell wall, while clavulanic acid, a β -lactamase inhibitor, protects ticarcillin from degradation by resistant bacteria.[1][2][3][4] This combination provides a potent tool for maintaining aseptic cultures and ensuring the successful regeneration of transformed plants.

Mechanism of Action

Ticarcillin is a carboxypenicillin that inhibits the formation of peptidoglycan cross-links in the bacterial cell wall.[3] This disruption of cell wall synthesis ultimately leads to cell lysis and death. However, some bacteria produce β -lactamase enzymes that can inactivate ticarcillin. Clavulanic acid is an irreversible inhibitor of many of these β -lactamases.[1] By combining ticarcillin with clavulanic acid (commonly in a 15:1 ratio), the antibiotic's spectrum of activity is broadened to include many β -lactamase-producing bacterial strains.[1]





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Mechanism of action of Ticarcillin and Clavulanic Acid.

Quantitative Data Summary

The following tables summarize the recommended concentrations of ticarcillin (often as Timentin) for controlling bacterial contamination and its observed phytotoxicity on various plant species.

Table 1: Recommended Concentrations of Ticarcillin/Timentin for Bacterial Control



Plant Species	Target Bacterium	Ticarcillin/Tim entin Concentration (mg/L)	Efficacy	Reference
Tomato (Solanum lycopersicum)	Agrobacterium tumefaciens	250 (in combination with cefotaxime)	Effective suppression	[3]
Durum Wheat (Triticum durum)	Agrobacterium tumefaciens	200	Effective control	[5]
Tobacco (Nicotiana tabacum)	Agrobacterium tumefaciens	150 - 500	Effective suppression	[6]
Rice (Oryza sativa)	Agrobacterium tumefaciens	200	Low plant toxicity	[7]
Banana (Musa spp.)	General bacterial contaminants	100	Improved growth and survival	[8]
General Use	Agrobacterium tumefaciens	100 - 500	Sufficient to counterselect	[1][9]

Table 2: Phytotoxicity of Ticarcillin/Timentin on Various Plant Species



Plant Species	Explant Type	Ticarcillin/Tim entin Concentration (mg/L)	Observed Effects	Reference
Tomato (Solanum lycopersicum)	Cotyledon, Hypocotyl	Not specified	Stimulatory effect on regeneration	[3]
Durum Wheat (Triticum durum)	Immature embryos	200 - 250	Negative effect on callus growth and regeneration	[5]
Tobacco (Nicotiana tabacum)	Shoots	250	Reduced biomass accumulation and increased oxidative stress	[6]
Carrot (Daucus carota)	Protoplasts	200 - 500	Two-fold decrease in plating efficiency	[4]
Arabidopsis thaliana	Root cultures	100	No phytotoxicity observed	[9]

Experimental Protocols Preparation of Ticarcillin/Timentin Stock Solution

Materials:

- Ticarcillin disodium/clavulanate potassium (Timentin, 15:1 ratio)
- Sterile, deionized water
- Sterile filter (0.22 µm pore size)
- Sterile storage tubes



Procedure:

- Calculate the required amount of Timentin powder to prepare a stock solution of 100 mg/mL.
- In a sterile environment (e.g., a laminar flow hood), dissolve the Timentin powder in a small volume of sterile, deionized water.
- Bring the solution to the final volume with sterile, deionized water.
- Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
- Aliquot the sterile stock solution into sterile storage tubes.
- Store the aliquots at -20°C. Note that ticarcillin solutions are not stable for long periods, even when frozen, and should ideally be used within a few weeks of preparation.[10]



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Workflow for preparing Ticarcillin/Timentin stock solution.

Protocol for Agrobacterium Elimination after Cocultivation

This protocol provides a general guideline for using ticarcillin to eliminate Agrobacterium tumefaciens after genetic transformation of plant explants. The optimal concentration and duration of treatment may vary depending on the plant species and the Agrobacterium strain used.

Materials:

- Plant tissue culture medium (e.g., MS medium)
- Ticarcillin/Timentin stock solution (100 mg/mL)
- Sterile petri dishes, forceps, and scalpels



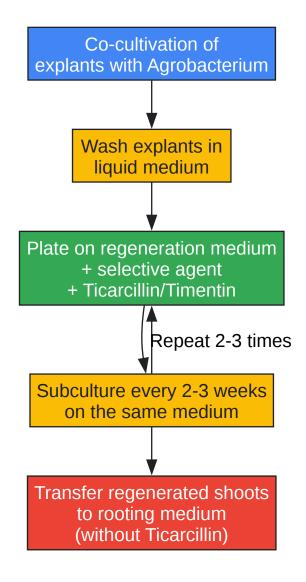




Procedure:

- Co-cultivation: Perform your standard Agrobacterium-mediated transformation protocol.
- Washing Step: After the co-cultivation period (typically 2-3 days), transfer the explants to a sterile petri dish containing sterile liquid plant culture medium. Gently agitate to wash off excess Agrobacterium. Repeat this washing step 2-3 times.
- Selection and Regeneration Medium: Prepare your plant regeneration medium containing the appropriate selective agent (e.g., kanamycin, hygromycin) to select for transformed cells.
- Addition of Ticarcillin: After autoclaving the medium and allowing it to cool to approximately 50-60°C, add the filter-sterilized ticarcillin/Timentin stock solution to the desired final concentration (e.g., 250-500 mg/L). Mix well before pouring the plates.
- Culture of Explants: Place the washed explants onto the regeneration medium containing the selective agent and ticarcillin.
- Subculture: Subculture the explants to fresh medium with the same composition every 2-3
 weeks. Continue this for at least two subculture cycles to ensure complete elimination of
 Agrobacterium.
- Transfer to Antibiotic-free Medium: Once transgenic shoots have regenerated and are wellestablished, they can be transferred to a rooting medium without ticarcillin.





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Workflow for Agrobacterium elimination.

Conclusion

Ticarcillin sodium, particularly in the form of Timentin, is a valuable tool for controlling bacterial contamination in plant tissue culture. While highly effective, it is crucial to optimize the concentration for each plant species and experimental system to minimize potential phytotoxicity. The protocols provided here offer a starting point for the successful application of ticarcillin in your research.



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